molecular formula C27H20ClIN2 B5030668 1-(4-Chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide

1-(4-Chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide

Cat. No.: B5030668
M. Wt: 534.8 g/mol
InChI Key: FCUQCFULPFKJGE-UHFFFAOYSA-M
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Description

1-(4-Chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide is a complex organic compound that features a unique combination of aromatic rings and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[f]quinoline structure, followed by the introduction of the 4-chlorophenyl group and the prop-2-enylpyridin-1-ium moiety. Key steps include:

    Aromatic substitution reactions: to introduce the 4-chlorophenyl group.

    Alkylation reactions: to attach the prop-2-enyl group to the pyridinium ion.

    Iodination: to form the final iodide salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Materials Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:

    Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways.

    Receptors: It could bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound might intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-propen-1-ol: This compound shares the 4-chlorophenyl group but has a different core structure.

    2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one: Another compound with a 4-chlorophenyl group, but with a piperazine moiety instead of a pyridinium ion.

Uniqueness: 1-(4-Chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide is unique due to its combination of a benzo[f]quinoline core, a pyridinium ion, and a 4-chlorophenyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN2.HI/c1-2-15-30-16-5-7-21(18-30)26-17-24(20-9-12-22(28)13-10-20)27-23-8-4-3-6-19(23)11-14-25(27)29-26;/h2-14,16-18H,1,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUQCFULPFKJGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CC=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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